![molecular formula C31H32O4P2 B12108423 1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)

1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

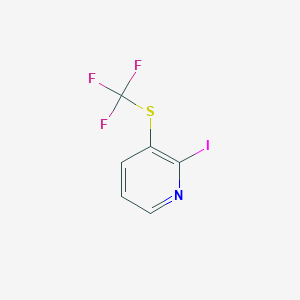

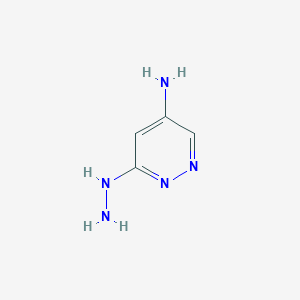

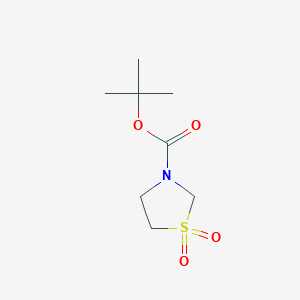

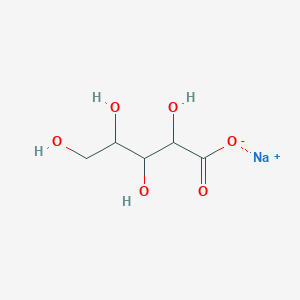

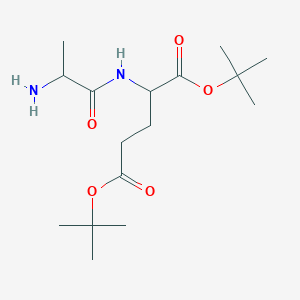

1,1’-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] is a complex organic compound with the molecular formula C31H32O4P2 and a molecular weight of 530.53 g/mol . This compound is known for its unique structure, which includes a dioxolane ring and diphenyl-phosphine oxide groups. It is primarily used as a chiral ligand in asymmetric synthesis and catalysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] typically involves the reaction of diphenylphosphine with a dioxolane derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolan-4,5-diyl]bis(methylen)]bis[1,1-diphenyl-phosphinoxid] unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Phosphinoxiden oxidiert werden.

Reduktion: Sie kann zu Phosphinen reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Phosphinderivate und substituierte Dioxolanverbindungen .

Wissenschaftliche Forschungsanwendungen

1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolan-4,5-diyl]bis(methylen)]bis[1,1-diphenyl-phosphinoxid] hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Wird auf seine mögliche Verwendung in biologischen Systemen als chiraler Katalysator untersucht.

Medizin: Wird wegen seiner einzigartigen chemischen Eigenschaften auf seine potenziellen therapeutischen Anwendungen untersucht.

Industrie: Wird bei der Herstellung von Feinchemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolan-4,5-diyl]bis(methylen)]bis[1,1-diphenyl-phosphinoxid] beinhaltet seine Rolle als chiraler Ligand. Er bindet an Metallzentren in katalytischen Systemen und ermöglicht so die Bildung chiraler Produkte durch asymmetrische Induktion . Der Dioxolanring und die Diphenylphosphinoxidgruppen spielen eine entscheidende Rolle bei der Stabilisierung der Übergangszustände und Zwischenprodukte während des katalytischen Prozesses .

Wirkmechanismus

The mechanism of action of 1,1’-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] involves its role as a chiral ligand. It binds to metal centers in catalytic systems, facilitating the formation of chiral products through asymmetric induction . The dioxolane ring and diphenyl-phosphine oxide groups play a crucial role in stabilizing the transition states and intermediates during the catalytic process .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1,1'-[[(4R,5R)-2,2-Dimethyl-1,3-dioxolan-4,5-diyl]bis(methylen)]bis[1,1-diphenyl-phosphinoxid]

- 1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolan-4,5-diyl]bis(methylen)]bis[1,1-diphenyl-phosphin]

- 1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolan-4,5-diyl]bis(methylen)]bis[1,1-diphenyl-phosphinsulfid]

Einzigartigkeit

1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolan-4,5-diyl]bis(methylen)]bis[1,1-diphenyl-phosphinoxid] ist einzigartig aufgrund seiner spezifischen chiralen Konfiguration und des Vorhandenseins sowohl von Dioxolan- als auch von Diphenylphosphinoxidgruppen. Diese Kombination verleiht ihm einzigartige chemische und physikalische Eigenschaften, wodurch es als chiraler Ligand in verschiedenen katalytischen Prozessen sehr effektiv ist .

Eigenschaften

IUPAC Name |

4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUJPJPWSHHJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32O4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)

![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)

![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)